molecular formula C10H8OS B8512277 2-(Benzo[b]thiophen-5-yl)oxirane

2-(Benzo[b]thiophen-5-yl)oxirane

Cat. No.: B8512277
M. Wt: 176.24 g/mol
InChI Key: DERKIXIWEXOQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[b]thiophen-5-yl)oxirane is an epoxide derivative featuring a benzo[b]thiophene moiety attached to the oxirane ring at the 5-position. The compound combines the aromatic heterocyclic properties of benzo[b]thiophene with the reactive epoxide functional group, making it a versatile intermediate in organic synthesis. The epoxide group is highly electrophilic, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols, or alcohols), which are critical in polymer chemistry, pharmaceuticals, and materials science.

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)oxirane

InChI

InChI=1S/C10H8OS/c1-2-10-8(3-4-12-10)5-7(1)9-6-11-9/h1-5,9H,6H2

InChI Key

DERKIXIWEXOQDE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Benzo[b]thiophen-5-yl)oxirane becomes evident when compared to related benzo[b]thiophene derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Functional Group Key Properties/Applications Reference
This compound Epoxide High reactivity in ring-opening reactions; potential as a synthetic intermediate. N/A
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane Boronic ester Used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation; stable under air.
Benzo[b]thiophene-2-carboxylic acid derivatives Boronic acid/carboxylate Employed in medicinal chemistry (e.g., protease inhibitors) and as building blocks in OLEDs.

Reactivity and Stability

  • Epoxide vs. Boronic Ester : The epoxide group in this compound is far more reactive than the boronic ester in its structural analogue. While the former undergoes nucleophilic attacks (e.g., by amines or water), the latter is stable under ambient conditions and participates in transition-metal-catalyzed cross-couplings .
  • In contrast, boronic esters lack such electronic modulation but offer orthogonal reactivity for modular synthesis .

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